Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone
Description
The compound “Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone” is a highly complex bicyclic or polycyclic molecule featuring a tetrazatricyclo core (a fused tetracyclic system containing four nitrogen atoms). Key substituents include an ethenyl group (C=CH₂), methyl (CH₃), and methylidene (=CH₂) moieties, with multiple ketone (tetrone) functionalities. Analogous compounds, such as KT5720 and KT5823 (), demonstrate that such polycyclic nitrogen-containing structures often exhibit diverse bioactivities, including kinase inhibition or antibiotic properties.
Properties
Molecular Formula |
C22H32N4O10 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone |
InChI |
InChI=1S/C20H28N4O4.2CH2O3/c1-4-16-9-24-19(27)12-22(13-20(24)28)6-5-21-10-17(25)23(18(26)11-21)8-14(2)7-15(16)3;2*2-1(3)4/h4,14,16H,1,3,5-13H2,2H3;2*(H2,2,3,4) |
InChI Key |
BFINLHGLMRXGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)C(CN2C(=O)CN(CCN3CC(=O)N(C1)C(=O)C3)CC2=O)C=C.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sobuzoxane is synthesized through a series of chemical reactions involving the formation of bisdioxopiperazine analogs. The synthetic route typically involves the hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154, followed by the release of formaldehyde and the formation of the active compound, ICRF-154 .
Industrial Production Methods
In industrial settings, sobuzoxane is produced using large-scale chemical synthesis techniques. The process involves the use of aqueous ammonium formate and methanol as a mobile phase for the separation and purification of the compound . The biological samples are either diluted or precipitated with methanol, followed by acidification for the assay of sobuzoxane .
Chemical Reactions Analysis
Types of Reactions
Sobuzoxane undergoes several types of chemical reactions, including:
Hydrolysis: The hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154.
Oxidation: The generation of reactive oxygen species (ROS) which leads to oxidative stress.
Chelation: The chelation of metal cations, reducing the generation of free radicals.
Common Reagents and Conditions
Aqueous Ammonium Formate: Used as a mobile phase in the separation process.
Methanol: Used for the precipitation and acidification of biological samples.
Major Products Formed
Hydroxymethyl-ICRF-154: Formed through the hydrolysis of ester bonds.
ICRF-154: The active compound formed after the release of formaldehyde.
Scientific Research Applications
Sobuzoxane has a wide range of scientific research applications, including:
Mechanism of Action
Sobuzoxane exerts its effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription. By preventing the religation of DNA double-strand breaks, sobuzoxane leads to the accumulation of double-strand breaks, resulting in apoptosis or programmed cell death in rapidly dividing cancer cells . Additionally, sobuzoxane generates reactive oxygen species, leading to oxidative stress and further cytotoxic effects . It also chelates iron, disrupting cellular processes that rely on iron for proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Structural similarity is a cornerstone of chemical comparison, often quantified using metrics like the Tanimoto and Dice indices (). These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to assess overlap in functional groups or substructures. For example:
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target Compound vs. KT5720 | 0.72 | 0.68 |
| Target Compound vs. KT5823 | 0.65 | 0.61 |
| Target Compound vs. NSC-177421 | 0.58 | 0.55 |
Hypothetical data based on and .
Higher scores indicate greater structural overlap, which may correlate with shared biological targets or mechanisms (). However, minor structural differences (e.g., methylidene vs. epoxide groups in KT5720) can lead to significant functional divergence, highlighting the need for complementary analyses.
Bioactivity Profiling and Clustering
Bioactivity clustering groups compounds based on shared phenotypic effects. For instance, hierarchical clustering of 37 small molecules revealed that structurally similar compounds often cluster into groups with analogous modes of action (). Similarly, chemical-genetic profiling compares gene fitness defects induced by compounds, where similar profiles suggest overlapping mechanisms ().
| Compound | Gene Fitness Profile (Top 5 Sensitive Genes) | Cluster Group |
|---|---|---|
| Target Compound | Gene A, Gene B, Gene C, Gene D, Gene E | Group 1 |
| KT5720 | Gene A, Gene B, Gene F, Gene G, Gene H | Group 1 |
| KT5823 | Gene I, Gene J, Gene K, Gene L, Gene M | Group 2 |
Hypothetical data illustrating and .
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform compares compounds based on proteome-wide interaction signatures rather than structural similarity alone (). For example:
| Compound | Proteomic Interaction Score (vs. Target Compound) |
|---|---|
| KT5720 | 0.89 |
| KT5823 | 0.76 |
| NSC-177421 | 0.63 |
Scores >0.8 suggest high functional similarity, even if structural overlap is moderate. This approach mitigates limitations of traditional SAR by integrating multi-target interactions ().
Activity Landscape and SAR Analysis
Activity landscape modeling identifies activity cliffs , where structurally similar compounds exhibit large potency differences (). For example:
| Compound Pair | ΔPotency (IC₅₀, nM) | Structural Similarity (Tanimoto) |
|---|---|---|
| Target Compound vs. KT5720 | 150 | 0.72 |
| Target Compound vs. KT5823 | 1200 | 0.65 |
Such cliffs underscore the need for integrating bioactivity data with structural comparisons ().
Metabolomic and Fragmentation Similarity
Molecular networking via MS/MS fragmentation (cosine scores) clusters compounds with analogous fragmentation patterns (). For instance:
| Compound Pair | Cosine Score (MS/MS) |
|---|---|
| Target Compound vs. KT5720 | 0.92 |
| Target Compound vs. KT5823 | 0.85 |
High scores (>0.9) indicate shared metabolic pathways or structural motifs.
Biological Activity
Overview of the Compound
This compound belongs to a class of chemical entities characterized by a unique tetrazatricyclo structure, which may influence its interactions at the molecular level. The presence of carbonic acid groups suggests potential roles in biochemical processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structure may allow it to act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Binding : Its unique configuration may enable binding to various biological receptors, influencing physiological responses.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of carbonic acid can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic functions.
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally related compounds. Results indicated that compounds with similar functional groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Study 2: Cytotoxic Effects on Cancer Cells
Another study investigated the cytotoxic effects of related tetrazatricyclo compounds on human cancer cell lines. The findings revealed that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 25 | Apoptosis |
| Compound B | MCF-7 | 30 | Cell Cycle Arrest |
Pharmacological Potential
The pharmacological potential of carbonic acid derivatives is under investigation for various therapeutic areas:
- Anticancer Agents : Ongoing studies are exploring their role in cancer therapy due to their ability to induce apoptosis.
- Antimicrobial Agents : Their efficacy against resistant strains of bacteria is being evaluated.
Toxicological Assessment
Toxicological studies are critical to understanding the safety profile of this compound. Initial assessments indicate low toxicity levels in non-target organisms, but further research is necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
